Cetyl Alcohol

Description

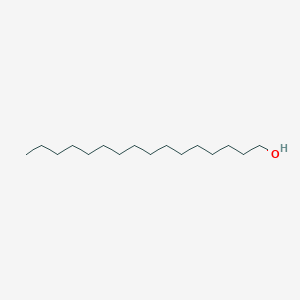

Structure

3D Structure

Propriétés

IUPAC Name |

hexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWNKGSJHAJOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19141-82-3 (aluminum salt) | |

| Record name | Cetyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027991 | |

| Record name | 1-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid; [Hawley], Solid, white solid/odourless | |

| Record name | 1-Hexadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Hexadecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

334 °C at 760 mm Hg | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

175 °C | |

| Record name | Cetyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble, Slightly soluble in alcohol; soluble in acetone; very soluble in ether, benzene, chloroform, Soluble in alcohol, chloroform, ether, In water, 4.1X10-2 mg/L at 25 °C, 1.34e-05 mg/mL at 25 °C, insoluble in water; soluble in ether, 1 gm in 3ml 90% alcohol (in ethanol) | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Hexadecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8187 at 50 °C/4 °C, 0.8152 (55°) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

8.360 (AIR= 1) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000306 [mmHg], 6X10-6 mm Hg at 25 °C | |

| Record name | Cetyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FLAKES FROM ETHYL ACETATE, SOLID OR LEAF-LIKE CRYSTALS, White crystals, UNCTUOUS, WHITE FLAKES, GRANULES, CUBES, OR CASTINGS, White, waxy solid | |

CAS No. |

36653-82-4, 36311-34-9, 124-29-8 | |

| Record name | Cetyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36653-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocetyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036311349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hexadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexadecylalcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936JST6JCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49.3 °C | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cetyl Alcohol chemical synthesis for research purposes

An In-depth Technical Guide to the Chemical Synthesis of Cetyl Alcohol for Research Applications

Introduction

This compound, also known as 1-hexadecanol (B1195841) or palmityl alcohol, is a 16-carbon fatty alcohol with the chemical formula CH₃(CH₂)₁₅OH.[1][2] At room temperature, it exists as a waxy white solid or flakes.[1] Historically isolated from sperm whale oil, modern production methods primarily rely on vegetable oil sources.[3][4] this compound is a crucial component in various research and development applications, including in the pharmaceutical, cosmetic, and chemical industries, where it serves as an emulsifier, emollient, thickener, and chemical intermediate.[5][6]

This technical guide provides an in-depth overview of the core chemical synthesis methods for producing this compound for research purposes. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for the identification and characterization of the synthesized product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₁₆H₃₄O | [2][7] |

| Molecular Weight | 242.44 g/mol | [7] |

| Appearance | Waxy white solid, flakes, or pellets | [1][2] |

| Melting Point | 46–52 °C | |

| Boiling Point | 305–330 °C (at 1013 hPa) | |

| Density | 0.82 g/cm³ (at 50 °C) | |

| Solubility | Insoluble in water; soluble in alcohols and oils | [2] |

| Flash Point | 155 °C (DIN 51758) |

| Assay (Purity) | ≥95% (GC) | |

Table 2: Key Spectroscopic Data for this compound Characterization

| Spectroscopic Method | Key Peaks / Information | Reference(s) |

|---|---|---|

| Infrared (IR) Spectroscopy | Solid phase (KBr disc); Broad peak ~3300-3400 cm⁻¹ (O-H stretch), Sharp peaks ~2850-2960 cm⁻¹ (C-H stretch) | [7] |

| Raman Spectroscopy | Calculated peaks at 3606 cm⁻¹ (-OH group) | [8] |

| Gas Chromatography (GC) | Retention time is method-dependent; used for purity assessment against a standard. |[9][10] |

Primary Synthesis Methodologies

The most prevalent and practical methods for synthesizing this compound in a research setting involve the reduction of palmitic acid or its corresponding esters. An alternative, though now primarily historical, method is the saponification of spermaceti.

Method 1: Reduction of Palmitic Acid with Lithium Aluminum Hydride (LiAlH₄)

Modern synthesis of this compound is commonly achieved through the chemical reduction of palmitic acid.[2][3] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids directly to primary alcohols, making it highly suitable for laboratory-scale synthesis.[11][12]

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a stir bar and suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). The suspension should be stirred under a positive pressure of nitrogen.

-

Preparation of Palmitic Acid Solution: In a separate flask, dissolve palmitic acid (1.0 equivalent) in the same anhydrous solvent used for the LiAlH₄ suspension.

-

Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the palmitic acid solution dropwise from the dropping funnel to the stirred suspension. Control the rate of addition to maintain a gentle reflux.

-

Completion and Quenching: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion. Cool the flask back down to 0 °C.

-

Work-up: Cautiously quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide (B78521), and then more water (a common method is the Fieser workup). This procedure is highly exothermic and produces hydrogen gas.

-

Isolation: Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with additional solvent (diethyl ether or THF).

-

Purification: Combine the filtrate and the washings. Dry the organic solution over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by recrystallization from ethanol (B145695) or by distillation.[2][13]

Caption: Workflow for the reduction of palmitic acid using LiAlH₄.

Method 2: High-Pressure Catalytic Hydrogenation

For larger scale research or pilot studies, direct catalytic hydrogenation of fatty acids or their esters is a viable method. This process avoids the use of stoichiometric metal hydride reagents but requires specialized high-pressure equipment.

-

Catalyst Suspension: In a high-pressure autoclave reactor, suspend palmitic acid or a triglyceride source like palm oil in a suitable solvent (if necessary) with a hydrogenation catalyst.[14] A common catalyst is copper chromite.[14]

-

Reaction Conditions: Seal the reactor and purge it with hydrogen gas. Pressurize the vessel with hydrogen to between 20 and 150 atmospheres.[14]

-

Heating and Agitation: While agitating the suspension, heat the reactor to a temperature of approximately 250-360 °C.[14]

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Cooling and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The resulting product can then be purified by fractional distillation under vacuum to isolate the this compound.

Caption: Workflow for high-pressure catalytic hydrogenation.

Method 3: Saponification of Spermaceti (Historical Method)

The original method for producing this compound, discovered by Michel Chevreul, involved the hydrolysis of spermaceti, a waxy substance from sperm whales.[1] While no longer used commercially due to ethical and environmental reasons, it remains a historically significant and chemically illustrative procedure. The primary component of spermaceti is cetyl palmitate, an ester of this compound and palmitic acid.

-

Saponification: In a suitable flask, hydrolyze 100 grams of spermaceti by heating it with a solution of approximately 12 grams of caustic alkali (e.g., potassium hydroxide) in 10 mL of water, dissolved in 100 cc of ethyl alcohol.[15] The mixture is warmed and agitated for about 15 minutes.[15]

-

Dilution: Transfer the mixture to a separatory funnel and dilute it with 75 cc of alcohol and 200 cc of water.[15]

-

Extraction: Extract the this compound from the aqueous alcohol mixture using a solvent in which it is soluble but which is immiscible with the mixture, such as petroleum ether.[15] Perform multiple extractions (e.g., one 400 cc portion followed by smaller portions) to maximize recovery.[15]

-

Washing: Combine the organic extracts and wash them sequentially with cold water and a dilute sodium hydroxide solution to remove any remaining soap or fatty acids, followed by a final wash with water.[16]

-

Isolation and Purification: Dry the petroleum ether solution over an anhydrous drying agent (e.g., calcium chloride).[16] Filter the solution and remove the solvent by evaporation. The crude product can be purified by distillation.[16]

Table 3: Example Yield Data from Spermaceti Saponification

| Extraction Number | This compound Recovered (grams) |

|---|---|

| 1 | 22.6 |

| 2 | 9.8 |

| 3 | 5.6 |

| 4 | 3.8 |

| 5 | 3.0 |

| Total Found | 44.8 |

| Total Calculated | 51.6 |

Data adapted from U.S. Patent 1,814,654. The experiment started with 100g of spermaceti.[15]

Caption: Logical flow of the saponification and extraction process.

Conclusion

The synthesis of this compound for research purposes can be reliably achieved through several well-established methods. The reduction of palmitic acid using lithium aluminum hydride offers a direct and high-yield route suitable for standard laboratory settings. For larger quantities, high-pressure catalytic hydrogenation is an efficient, albeit more equipment-intensive, alternative. While the saponification of spermaceti is primarily of historical interest, it provides a classic example of ester hydrolysis and extraction. The choice of method will depend on the available equipment, scale, and specific requirements of the research project. In all cases, proper purification and analytical characterization are critical to ensure the final product meets the required purity standards for its intended application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - HENAN REFORTUNE INDUSTRIAL CO.,LTD [chemical-product.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. Chempri [chempri.com]

- 6. Buy this compound from brenntag South Korea suppliers | 36653-82-4 | Brenntag [brenntag.com]

- 7. 1-Hexadecanol [webbook.nist.gov]

- 8. Structures, Electronic Properties, and Interactions of this compound with Cetomacrogol and Water: Insights from Quantum Chemical Calculations and Experimental Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [drugfuture.com]

- 10. uspnf.com [uspnf.com]

- 11. This compound | Fatty Alcohol, Emollient, Emulsifier | Britannica [britannica.com]

- 12. homework.study.com [homework.study.com]

- 13. researchgate.net [researchgate.net]

- 14. US2080419A - Process for producing higher fatty alcohols - Google Patents [patents.google.com]

- 15. US1814654A - Production of this compound - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Mechanism of action of Cetyl Alcohol as a skin penetration enhancer

An In-Depth Technical Guide to the Mechanism of Action of Cetyl Alcohol as a Skin Penetration Enhancer

Abstract

This compound, a 16-carbon chain fatty alcohol, is a widely utilized excipient in topical and transdermal formulations. Beyond its role as an emollient, thickener, and emulsifier, this compound actively functions as a skin penetration enhancer.[1][2] Its mechanism of action is multifaceted, involving direct interaction with the stratum corneum lipids, formation of an occlusive barrier to enhance skin hydration, and acting as a solvent for the active drug within the skin's outermost layer. This technical guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the complex interactions between this compound and the skin barrier. The information is intended for researchers, scientists, and drug development professionals seeking to optimize topical drug delivery systems.

Core Mechanisms of Action

The primary barrier to percutaneous drug absorption is the stratum corneum (SC), the outermost layer of the epidermis. The SC's structure, often described by the "brick and mortar" model, consists of protein-rich corneocytes (bricks) embedded in a continuous intercellular lipid matrix (mortar). The efficacy of this compound as a penetration enhancer stems from its ability to reversibly disrupt this highly organized lipid structure.

Interaction with Stratum Corneum Lipids

As a long-chain fatty alcohol, this compound is lipophilic and structurally similar to the endogenous lipids of the SC, such as ceramides, cholesterol, and free fatty acids.[3] This compatibility allows it to integrate seamlessly into the intercellular lipid matrix.[3] Upon incorporation, this compound disrupts the tight, ordered packing of the lipid bilayers. This action increases the fluidity of the lipid matrix, a process referred to as lipid fluidization.[4][5] This disorganization of the lipid bilayers reduces the diffusional resistance of the stratum corneum, creating pathways for drug molecules to permeate more easily.[4][6]

Occlusive and Emollient Effects

When applied to the skin as part of a formulation, this compound forms a protective lipid layer on the surface.[3][7] This layer acts as an occlusive barrier, reducing the rate of transepidermal water loss (TEWL).[3][8] The trapped moisture hydrates the stratum corneum, causing the corneocytes to swell. This hydration effect can further loosen the lipid matrix structure, contributing to an increase in skin permeability. This emollient action not only softens and smooths the skin but also synergistically enhances the penetration of active ingredients.[7][9]

Solvent Action and Drug Reservoir Formation

Studies suggest that fatty alcohols can penetrate into the skin lipids and act as a solvent for the active pharmaceutical ingredient (API).[4] By increasing the solubility of a drug within the stratum corneum, this compound can increase the concentration gradient between the formulation and the deeper skin layers, which is a key driver of diffusion. This can lead to the formation of a drug reservoir within the SC, from which the drug can be released over a prolonged period.[4]

Quantitative Analysis of Penetration Enhancement

The enhancement effect of this compound can be quantified by measuring the permeation of drugs across skin membranes. Studies have correlated the physicochemical properties of fatty alcohols with their enhancement potential.

A study investigating the permeation of clotrimazole (B1669251) from topical creams found a significant correlation between the steady-state flux of the drug and the physicochemical properties of the fatty alcohols used in the formulation.[4] Notably, there was an inverse relationship between the partition coefficient (log P) of the fatty alcohol and the permeation flux of clotrimazole.[4] Similarly, a lower melting point of the fatty alcohol correlated with better drug permeation.[4]

Table 1: Physicochemical Properties of Fatty Alcohols and Corresponding Clotrimazole Flux

| Fatty Alcohol | Log P (octanol/water) | Melting Point (°C) | Steady-State Flux of Clotrimazole (μg/cm²/h) |

|---|---|---|---|

| Myristyl Alcohol | 6.7 | 39.5 | 0.85 |

| This compound | 7.2 | 50.1 | 0.65 |

| Stearyl Alcohol | 7.7 | 59.2 | 0.50 |

| Cetostearyl Alcohol 50 | - | 49.6 | 0.70 |

| Cetostearyl Alcohol 70 | - | 52.3 | 0.55 |

Data sourced from a study on the permeation of clotrimazole from topical creams.[4]

Key Experimental Protocols

Evaluating the efficacy of this compound as a penetration enhancer requires robust in vitro methodologies. The In Vitro Permeation Test (IVPT) using Franz diffusion cells is the gold standard for these assessments.[10][11]

Protocol: In Vitro Permeation Test (IVPT)

This protocol outlines the key steps for assessing skin permeation using vertical Franz diffusion cells.

-

Skin Membrane Preparation:

-

Cryopreserved human cadaver dermatomed skin is a commonly used membrane.[4]

-

The skin is thawed at room temperature and cut into appropriate sizes to fit the Franz diffusion cells.

-

The integrity of the skin can be pre-checked by measuring its electrical resistance or initial transepidermal water loss.

-

-

Franz Diffusion Cell Assembly:

-

The Franz cell consists of a donor compartment and a receptor compartment, with the skin membrane mounted between them (stratum corneum side facing the donor).[4]

-

The effective diffusion area is defined by the cell orifice (e.g., 1.77 cm²).[4]

-

The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizer like 2% Tween 80 for poorly soluble drugs to maintain sink conditions).[4]

-

The receptor medium is maintained at 37°C to ensure the skin surface temperature is approximately 32°C, and is continuously stirred.[4][12]

-

-

Dosing and Sampling:

-

A finite or infinite dose of the formulation containing this compound and the API is applied to the skin surface in the donor compartment.[4][13]

-

Samples are withdrawn from the receptor compartment at predetermined time points (e.g., 2, 4, 8, 10, 12 hours).[4]

-

After each withdrawal, an equal volume of fresh, pre-warmed receptor medium is added to maintain a constant volume.[4]

-

-

Sample Analysis:

-

The concentration of the permeated drug in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

-

A cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.

-

Conclusion

This compound is more than an inert vehicle component; it is an active excipient that enhances skin penetration through a combination of mechanisms. By fluidizing the stratum corneum's lipid bilayers, increasing skin hydration via occlusion, and potentially acting as a drug solvent within the skin, it effectively lowers the barrier to drug absorption. For drug development professionals, understanding these mechanisms is crucial for designing and optimizing topical formulations to achieve desired therapeutic outcomes. The quantitative methods and experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound and other fatty alcohols as effective and safe penetration enhancers.

References

- 1. This compound - A Skin-friendly Multi-purpose Raw Material [newdirectionsaromatics.com]

- 2. learncanyon.com [learncanyon.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmtech.com [pharmtech.com]

- 5. Differential ability of cholesterol-enriched and gel phase domains to resist benzyl alcohol-induced fluidization in multilamellar lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. clinikally.com [clinikally.com]

- 8. abyssianhaircare.com [abyssianhaircare.com]

- 9. Not All Alcohols Are Bad: The Skincare Secret of Fatty Alcohols - Elchemy [elchemy.com]

- 10. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Pivotal Role of Cetyl Alcohol in Novel Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced pharmaceutical formulations, the selection of excipients is paramount to the efficacy, stability, and successful delivery of therapeutic agents. Among the array of functional lipids, cetyl alcohol, a 16-carbon chain fatty alcohol, has emerged as a cornerstone in the development of novel drug delivery systems. Its biocompatibility, biodegradability, and versatile physicochemical properties make it an invaluable component in formulations ranging from topical creams to sophisticated nanoparticles for targeted drug delivery.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of this compound in modern drug delivery, with a focus on its application in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This document will serve as a comprehensive resource, detailing experimental protocols, presenting quantitative data, and illustrating key processes to aid researchers and drug development professionals in harnessing the full potential of this versatile excipient.

Physicochemical Properties of this compound

This compound (C16H34O) is a white, waxy solid at room temperature with a melting point ranging from 49-51°C.[3] Its amphipathic nature, stemming from a hydrophilic hydroxyl group and a long lipophilic hydrocarbon chain, allows it to function as an emulsifier, emollient, thickener, and stabilizer in various formulations.[3][4][5] A critical characteristic of this compound in the context of nanoparticle-based drug delivery is its ability to exist in different polymorphic forms, which influences drug loading capacity and release kinetics.[6][7] The crystalline nature of the solid lipid matrix is a key determinant of the performance of SLNs and NLCs.[6]

The Role of this compound in Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers where the solid lipid core, often composed of this compound, encapsulates the therapeutic agent.[6][7] The solid nature of the lipid matrix provides several advantages, including protecting the entrapped drug from chemical degradation, providing a sustained release profile, and offering good physical stability.[6] The use of this compound in SLNs is advantageous due to its physiological tolerance and the formation of a well-structured solid core.[1]

Key Attributes of this compound in SLNs:

-

Matrix Former: Forms the solid core that entraps the drug.

-

Release Modifier: The crystalline structure of the this compound matrix dictates the drug release rate.

-

Stabilizer: Contributes to the physical stability of the nanoparticle dispersion.

The Role of this compound in Nanostructured Lipid Carriers (NLCs)

NLCs represent the second generation of lipid nanoparticles, developed to overcome some limitations of SLNs, such as limited drug loading and potential drug expulsion during storage.[8] NLCs are composed of a blend of solid lipids (like this compound) and liquid lipids (oils).[8] This combination creates a less ordered, imperfect crystalline structure in the lipid matrix, which allows for higher drug loading and improved stability.[9] this compound is a frequently used solid lipid in NLC formulations, providing the structural backbone of the nanoparticle while the liquid lipid component enhances drug solubility and entrapment.[8][10]

Key Attributes of this compound in NLCs:

-

Solid Lipid Component: Forms the primary structure of the nanoparticle matrix.

-

Crystallinity Modifier: In combination with liquid lipids, it creates a disorganized matrix, enhancing drug loading.

-

Stability Enhancer: Contributes to the overall stability of the NLC formulation.

This compound in Topical and Transdermal Drug Delivery

This compound is a well-established excipient in topical and transdermal formulations, valued for its emollient, moisturizing, and viscosity-enhancing properties.[3][4][5] It helps to form a protective barrier on the skin, reducing moisture loss and enhancing the penetration of active pharmaceutical ingredients.[3][5] In the context of novel drug delivery, this compound-based nanoparticles (SLNs and NLCs) can be incorporated into topical gels and creams to improve drug penetration into the skin layers and provide a localized, sustained release of the therapeutic agent.[11]

Quantitative Data on this compound-Based Drug Delivery Systems

The following tables summarize quantitative data from various studies on drug delivery systems utilizing this compound.

Table 1: Physicochemical Properties of this compound-Based Solid Lipid Nanoparticles (SLNs)

| Drug | Other Lipids/Surfactants | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Andrographolide | Polysorbate 80 | 154 | 0.172 | - | 91.4 | 18.6 | [12] |

| Paclitaxel | - | ~78 | - | - | - | - | [13] |

| p-Methoxy Cinnamic Acid | Stearic Acid | - | - | - | - | - | [14] |

Table 2: Physicochemical Properties of this compound-Based Nanostructured Lipid Carriers (NLCs)

| Drug | Liquid Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Progesterone | - | - | - | - | - | - | - | [10] |

| Etodolac | Linseed oil, Macadamia nut oil | Lecithin | - | - | - | - | - | [11] |

Experimental Protocols

Preparation of this compound-Based SLNs by Solvent Injection Method

This method is suitable for thermolabile drugs as it avoids high temperatures.

Materials:

-

This compound (Solid lipid)

-

Drug

-

Ethanol (B145695) (Organic solvent)

-

Polysorbate 80 (Tween 80) (Surfactant)

-

Polyvinyl alcohol (Stabilizer)

-

Purified water

Protocol:

-

Dissolve this compound (e.g., 10 mg) and the drug (e.g., 1 mg) in ethanol (e.g., 1 ml) to form the organic phase.[15]

-

Dissolve the surfactant (e.g., 0.2% Tween 80) and stabilizer (e.g., 0.2% polyvinyl alcohol) in purified water (e.g., 10 ml) to form the aqueous phase.[15]

-

Heat both the organic and aqueous phases to a temperature above the melting point of this compound (e.g., 60-70°C).

-

Rapidly inject the organic phase into the continuously stirred aqueous phase using a fine gauge needle.[15]

-

Continue stirring the resulting dispersion for a specified time (e.g., 30 minutes) to allow for nanoparticle formation.[15]

-

Allow the dispersion to cool to room temperature while stirring.

-

The dispersion can be left for a period (e.g., 12 hours) to ensure complete evaporation of the organic solvent.[15]

-

Filter the SLN dispersion to remove any excess lipid.[15]

Characterization of this compound-Based Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

-

Method: Dynamic Light Scattering (DLS) using a Zetasizer.

-

Protocol:

-

Dilute the nanoparticle dispersion with purified water to an appropriate concentration.

-

Place the diluted sample in a cuvette and insert it into the instrument.

-

Measure the particle size (Z-average), PDI, and zeta potential at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25°C).

-

Perform measurements in triplicate to ensure reproducibility.

-

2. Thermal Analysis:

-

Method: Differential Scanning Calorimetry (DSC).

-

Protocol:

-

Accurately weigh a small amount of the lyophilized nanoparticle formulation into an aluminum pan.

-

Seal the pan and place it in the DSC instrument.

-

Use an empty sealed pan as a reference.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 100°C).

-

Record the heat flow as a function of temperature to determine the melting point and crystallinity of the lipid matrix.[6]

-

3. Crystallinity Analysis:

-

Method: Wide-Angle X-ray Diffraction (WAXD).

-

Protocol:

-

Mount the lyophilized nanoparticle sample onto the sample holder of the WAXD instrument.

-

Expose the sample to a monochromatic X-ray beam.

-

Measure the intensity of the scattered X-rays as a function of the scattering angle (2θ).[6]

-

The resulting diffractogram provides information on the polymorphic form and crystallinity of the this compound within the nanoparticles.[6]

-

4. Morphological Examination:

-

Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

-

Protocol (for SEM):

-

Mount a drop of the nanoparticle dispersion on a stub and allow it to air dry.

-

Coat the dried sample with a thin layer of a conductive material (e.g., gold).

-

Image the sample under the electron microscope to observe the surface morphology and shape of the nanoparticles.[16]

-

-

Protocol (for TEM):

-

Place a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid.

-

Allow the sample to dry.

-

Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

-

Image the grid under the TEM to visualize the size, shape, and internal structure of the nanoparticles.[16]

-

Visualizations

Caption: Experimental workflow for the preparation and characterization of this compound-based nanoparticles.

References

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. Articles [globalrx.com]

- 4. This compound's Role in Pharmaceutical & Industrial Applications [oleochemicalsasia.com]

- 5. This compound for Skin: Personal Care Manufacturing Benefits and Applications [elchemy.com]

- 6. scholars.direct [scholars.direct]

- 7. ejbps.com [ejbps.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paclitaxel-encapsulated core-shell nanoparticle of this compound for active targeted delivery through oral route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. rsc.org [rsc.org]

The Emerging Role of Cetyl Alcohol in Tissue Engineering Scaffold Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advancement of tissue engineering relies heavily on the development of sophisticated scaffolds that can mimic the native extracellular matrix (ECM), providing structural support and guiding tissue regeneration. While a plethora of natural and synthetic polymers have been investigated for scaffold fabrication, the role of excipients and additives in fine-tuning scaffold properties is an area of growing interest. This technical guide delves into the potential applications of cetyl alcohol, a long-chain fatty alcohol, in the formulation of tissue engineering scaffolds. Traditionally utilized in pharmaceutical and cosmetic industries as a stabilizer, emulsifier, and emollient, this compound's biocompatibility, biodegradability, and unique physicochemical properties present intriguing possibilities for enhancing scaffold performance. This document will explore its potential roles, summarize relevant data, provide hypothetical experimental protocols, and illustrate key concepts through diagrams.

Physicochemical Properties and Biocompatibility of this compound

This compound (1-hexadecanol) is a waxy solid at room temperature, derived from vegetable or animal fats. Its long hydrocarbon chain imparts hydrophobicity, while the terminal hydroxyl group provides a site for potential chemical modification. As a long-chain fatty alcohol, it is generally considered biocompatible and biodegradable.[1]

Table 1: Key Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₄O | [2] |

| Molar Mass | 242.44 g/mol | [2] |

| Melting Point | 49.3 °C | [3][4] |

| Boiling Point | 344 °C | - |

| Appearance | White, waxy solid | [1] |

| Solubility | Insoluble in water; Soluble in alcohols, ethers, and oils | [5] |

| Biocompatibility | Generally considered biocompatible and non-toxic | [1] |

| Biodegradability | Biodegradable | [1] |

Potential Roles of this compound in Scaffold Formulation

Based on its established functions in other fields and the properties of similar long-chain fatty alcohols, this compound could be investigated for several roles in tissue engineering scaffolds:

-

Porogen: Its solid, waxy nature at room temperature and low melting point make it a candidate for use as a porogen in techniques like solvent casting and particulate leaching. The this compound particles could be incorporated into a polymer matrix and subsequently leached out to create a porous structure.

-

Plasticizer: Fatty alcohols have been explored as plasticizers for biodegradable polymers like polyhydroxybutyrate (B1163853) (PHB).[6] The incorporation of this compound could enhance the flexibility and processability of otherwise brittle polymers, which is crucial for applications in soft tissue engineering.

-

Hydrophobicity Modifier: The hydrophobic nature of this compound could be used to modulate the surface properties of scaffolds. This can influence protein adsorption and subsequent cell attachment and behavior.

-

Component of Drug Delivery Systems: this compound is a key component in the formation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[7][8][9] These lipid-based nanoparticles can be incorporated into scaffolds to facilitate the sustained release of growth factors, drugs, or other bioactive molecules.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for key experiments involving the incorporation of this compound into tissue engineering scaffolds.

Fabrication of a Porous PLGA Scaffold using this compound as a Porogen

This protocol describes the use of the solvent casting and particulate leaching (SCPL) method.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

This compound

-

Dichloromethane (DCM)

-

Phosphate-buffered saline (PBS)

Equipment:

-

Glass petri dish

-

Sieves with various mesh sizes

-

Magnetic stirrer

-

Vacuum oven

Procedure:

-

Porogen Preparation:

-

Melt this compound at 60°C.

-

Disperse the molten this compound in a heated non-solvent (e.g., glycerol) with vigorous stirring to form an emulsion.

-

Cool the emulsion rapidly while stirring to solidify the this compound into microspheres.

-

Wash the solidified microspheres with distilled water to remove the non-solvent and dry them.

-

Sieve the this compound microspheres to obtain the desired particle size range (e.g., 100-250 µm).

-

-

Scaffold Fabrication:

-

Dissolve PLGA in DCM to create a 10% (w/v) solution.

-

Add the sieved this compound particles to the PLGA solution at a desired weight ratio (e.g., 80:20 PLGA:this compound).

-

Mix thoroughly to ensure a homogenous dispersion of the porogen.

-

Pour the mixture into a glass petri dish and allow the solvent to evaporate in a fume hood for 24 hours.

-

Further dry the composite film in a vacuum oven for 48 hours to remove any residual solvent.

-

-

Porogen Leaching:

-

Immerse the dried composite film in ethanol at room temperature for 48 hours, with solvent changes every 12 hours, to leach out the this compound.

-

Wash the scaffold with distilled water and then PBS.

-

Freeze-dry the scaffold for 24 hours to obtain the final porous structure.

-

Preparation of this compound Solid Lipid Nanoparticles (SLNs) for Drug Delivery

This protocol outlines the preparation of SLNs using a microemulsion-based method.

Materials:

-

This compound

-

Polysorbate 80 (Tween 80)

-

A model drug (e.g., a fluorescent dye like Rhodamine B)

-

Distilled water

Equipment:

-

Magnetic stirrer with heating plate

-

Ultrasonicator (probe or bath)

-

High-speed centrifuge

Procedure:

-

Preparation of the Oil Phase:

-

Melt this compound at 70°C.

-

Dissolve the model drug in the molten this compound.

-

-

Preparation of the Aqueous Phase:

-

Dissolve Polysorbate 80 in distilled water and heat to 70°C.

-

-

Emulsification:

-

Add the hot oil phase to the hot aqueous phase dropwise under continuous stirring.

-

Homogenize the mixture using a high-speed stirrer for 15 minutes to form a coarse emulsion.

-

Sonicate the coarse emulsion using a probe sonicator for 10 minutes to form a nanoemulsion.

-

-

Nanoparticle Formation and Purification:

-

Cool the nanoemulsion in an ice bath to allow the this compound to solidify and form SLNs.

-

Centrifuge the SLN dispersion at 15,000 rpm for 30 minutes to pellet the nanoparticles.

-

Wash the pellet with distilled water and re-disperse for further use or freeze-dry for long-term storage.

-

Data Presentation

The following tables summarize hypothetical quantitative data for scaffolds fabricated with and without this compound, based on its anticipated effects.

Table 2: Influence of this compound as a Porogen on PLGA Scaffold Properties

| Scaffold Formulation | Porosity (%) | Pore Size (µm) | Compressive Modulus (MPa) |

| PLGA (Control) | 85 ± 5 | 150 ± 30 | 1.2 ± 0.2 |

| PLGA with this compound Porogen | 92 ± 3 | 200 ± 40 | 0.8 ± 0.1 |

Table 3: Effect of this compound as a Plasticizer on PCL Scaffold Mechanical Properties

| Scaffold Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| PCL (Control) | 3.5 ± 0.4 | 150 ± 20 | 50 ± 5 |

| PCL with 5% this compound | 2.8 ± 0.3 | 250 ± 30 | 35 ± 4 |

| PCL with 10% this compound | 2.2 ± 0.2 | 380 ± 40 | 20 ± 3 |

Table 4: In Vitro Biocompatibility of Scaffolds Containing this compound

| Scaffold Formulation | Cell Viability (%) (Day 3) | Cell Adhesion (Cells/mm²) |

| Tissue Culture Plastic (Control) | 100 | 5000 ± 400 |

| PLGA Scaffold | 95 ± 4 | 4200 ± 350 |

| PLGA Scaffold with this compound-based SLNs | 93 ± 5 | 3900 ± 380 |

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and a hypothetical signaling pathway influenced by the release of a bioactive molecule from a this compound-containing scaffold.

Caption: Workflow for fabricating a porous scaffold using this compound as a porogen.

Caption: Workflow for preparing drug-loaded solid lipid nanoparticles (SLNs).

References

- 1. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 2. Structures, Electronic Properties, and Interactions of this compound with Cetomacrogol and Water: Insights from Quantum Chemical Calculations and Experimental Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound's Role in Pharmaceutical & Industrial Applications [oleochemicalsasia.com]

- 6. WO2006012917A1 - Use of fatty alcohols as plasticizer to improve the physical-mechanical properties and processability of phb and its co-polymers - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Contributory roles of innate properties of this compound/gelucire nanoparticles to antioxidant and anti-inflammation activities of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paclitaxel-encapsulated core-shell nanoparticle of this compound for active targeted delivery through oral route - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cetyl Alcohol as a Non-Ionic Co-Surfactant in Emulsion Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl alcohol, a 16-carbon fatty alcohol (CH3(CH2)15OH), is a versatile and widely utilized excipient in the formulation of pharmaceutical and cosmetic emulsions. While not a primary emulsifier itself, it functions as a potent non-ionic co-surfactant, significantly enhancing the stability, viscosity, and sensory characteristics of emulsion systems.[1] Its lipophilic nature, coupled with its ability to interact with other surfactants at the oil-water interface, makes it an indispensable tool for formulators seeking to create robust and elegant oil-in-water (O/W) and water-in-oil (W/O) emulsions. This technical guide provides an in-depth exploration of this compound's function in emulsion applications, detailing its mechanism of action, impact on physicochemical properties, and practical considerations for formulation development.

Mechanism of Action: The Formation of a Stabilizing Lamellar Gel Network

The primary mechanism by which this compound stabilizes emulsions is through the formation of a viscoelastic, three-dimensional lamellar gel network within the continuous phase of the emulsion, particularly in O/W systems.[2][3][4][5] This network, composed of crystalline fatty alcohol and surfactant molecules, imparts a solid-like structure to the liquid continuous phase, effectively immobilizing the dispersed oil droplets and preventing their coalescence.

When incorporated into an emulsion, this compound, along with the primary surfactant, arranges itself at the oil-water interface. The hydrophobic alkyl chain of this compound orients towards the oil phase, while the polar hydroxyl group is positioned towards the aqueous phase. In the continuous aqueous phase, excess this compound and surfactant molecules self-assemble into lamellar bilayers. These bilayers entrap water molecules between them, forming a swollen, ordered structure that extends throughout the continuous phase.[6] This gel network increases the viscosity of the external phase and provides a physical barrier to droplet movement and aggregation, thereby significantly enhancing the long-term stability of the emulsion.[4]

The stability and properties of this gel network are influenced by factors such as the ratio of this compound to the primary surfactant, the chain length of both the fatty alcohol and the surfactant, and the temperature.[4][7] The crystalline nature of this compound plays a crucial role; different polymorphic forms can affect the stability of the emulsion.[7]

Physicochemical Properties and Impact on Emulsions

The inclusion of this compound in an emulsion formulation has a profound impact on its key physicochemical properties.

Viscosity and Rheology

This compound is a highly effective viscosity-enhancing agent in emulsions.[1][8] The formation of the lamellar gel network significantly increases the viscosity of the continuous phase, transforming a liquid emulsion into a semi-solid cream or lotion. The extent of viscosity increase is directly proportional to the concentration of this compound. Emulsions containing this compound typically exhibit non-Newtonian, shear-thinning behavior, which is desirable for topical products as it allows for easy spreading upon application, followed by a return to a higher viscosity at rest.

Droplet Size and Stability

As a co-surfactant, this compound contributes to the reduction of interfacial tension, facilitating the formation of smaller oil droplets during the emulsification process. The resulting smaller droplet size, combined with the stabilizing effect of the gel network, leads to enhanced emulsion stability and a reduced likelihood of creaming, flocculation, and coalescence.[9][10]

Sensory Characteristics

Beyond its stabilizing function, this compound imparts desirable sensory properties to emulsions. It provides a characteristic velvety and smooth feel to creams and lotions, masking the greasy texture of the oil phase.[1] This emollient effect is a key reason for its widespread use in topical pharmaceutical and cosmetic formulations.

Quantitative Data on this compound's Performance

The following tables summarize the impact of this compound on key emulsion properties. The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview. Actual values will vary depending on the specific formulation and processing conditions.

Table 1: Effect of this compound Concentration on the Viscosity of an O/W Emulsion

| This compound Concentration (% w/w) | Apparent Viscosity (mPa·s) at a defined shear rate | Observations |

| 0 | 500 - 1,500 | Low viscosity, liquid lotion consistency. |

| 2 | 5,000 - 15,000 | Increased viscosity, light cream consistency. |

| 5 | 20,000 - 50,000 | High viscosity, thick cream consistency. |

| 8 | > 80,000 | Very high viscosity, stiff cream/ointment consistency.[11] |

Table 2: Influence of this compound on Droplet Size and Stability of an O/W Emulsion

| This compound Concentration (% w/w) | Mean Droplet Size (μm) | Stability after 30 days at 40°C |

| 0 | 5 - 15 | Phase separation, significant creaming. |

| 2 | 2 - 8 | Minor creaming, no phase separation. |

| 5 | 1 - 5 | Stable, no visible signs of instability.[9][10] |

Hydrophilic-Lipophilic Balance (HLB) Considerations

The Hydrophilic-Lipophilic Balance (HLB) system is a valuable tool for selecting appropriate emulsifiers for a given oil phase. This compound has a required HLB (rHLB) of approximately 15.5 for emulsification in an O/W system.[12][13] When formulating an emulsion containing multiple oil-phase ingredients, the overall rHLB of the oil phase is calculated as the weighted average of the rHLBs of the individual components. A blend of high and low HLB surfactants is then typically used to achieve this target HLB value, ensuring optimal emulsification and stability.

Example HLB Calculation for an Oil Phase:

| Oil Phase Ingredient | % in Oil Phase | Required HLB | Weighted HLB |

| Mineral Oil | 60 | 10.5 | 6.30 |

| This compound | 40 | 15.5 | 6.20 |

| Total | 100 | 12.50 |

In this example, the required HLB of the oil phase is 12.50. A combination of surfactants would be selected to provide this HLB value.

Experimental Protocols

Protocol for Preparation of an O/W Cream with this compound

Materials:

-

Oil Phase: Mineral Oil, this compound, Primary Surfactant (e.g., Polysorbate 80)

-

Aqueous Phase: Purified Water, Humectant (e.g., Glycerin), Preservative

-

Heat-resistant beakers

-

Water bath or heating mantle

-

Homogenizer (rotor-stator type)

-

Overhead stirrer

Procedure:

-

Phase Preparation:

-

In one beaker, combine all oil phase ingredients (Mineral Oil, this compound, and the oil-soluble surfactant).

-

In a separate beaker, combine all aqueous phase ingredients (Purified Water, Glycerin, and Preservative).

-

-

Heating:

-

Heat both the oil phase and the aqueous phase separately to 70-75°C. Stir each phase until all components are fully dissolved and the phases are uniform.

-

-

Emulsification:

-

Slowly add the hot aqueous phase to the hot oil phase while mixing with a homogenizer at a moderate speed (e.g., 3000-5000 rpm) for 5-10 minutes.

-

-

Homogenization:

-

Increase the homogenization speed (e.g., 8,000-12,000 rpm) and continue mixing for another 10-15 minutes to reduce the droplet size and form a fine emulsion.

-

-

Cooling:

-

Transfer the emulsion to an overhead stirrer and begin cooling while stirring gently (e.g., 200-300 rpm) until the cream reaches room temperature.

-

Protocol for Viscosity Measurement of a Cream

Equipment:

-

Rotational Viscometer with appropriate spindle (e.g., cone and plate or concentric cylinder)

-

Temperature-controlled water bath

Procedure:

-

Sample Preparation: Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours.

-

Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity of the cream.

-

Measurement:

-

Carefully place the specified amount of the cream into the sample cup, avoiding the entrapment of air bubbles.

-

Lower the spindle into the cream to the correct immersion depth.

-

Allow the sample to equilibrate to the test temperature.

-

Start the viscometer and allow the reading to stabilize before recording the viscosity value.

-

For non-Newtonian fluids, it is recommended to perform a shear rate sweep to characterize the flow behavior.[14][15][16]

-

Protocol for Particle Size Analysis of an Emulsion

Equipment:

-

Laser Diffraction Particle Size Analyzer or Dynamic Light Scattering (DLS) instrument

Procedure:

-

Sample Preparation: Disperse a small, representative sample of the emulsion in a suitable dispersant (e.g., deionized water) to achieve the optimal concentration for analysis, as recommended by the instrument manufacturer. Gentle agitation may be required to ensure a homogeneous dispersion.

-

Measurement:

Protocol for Accelerated Stability Testing

Methodology: Accelerated stability testing exposes the emulsion to stress conditions to predict its long-term stability.[17][18][19][20]

-

Elevated Temperature Storage:

-

Store samples of the emulsion in sealed, inert containers at elevated temperatures (e.g., 40°C and 50°C).

-

At specified time points (e.g., 1, 2, and 3 months), withdraw samples and evaluate for physical changes such as phase separation, creaming, color change, and odor change.

-

Conduct quantitative measurements of viscosity and particle size to monitor for changes over time.

-

-

Freeze-Thaw Cycling:

-

Subject the emulsion samples to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature or an elevated temperature (e.g., 40°C for 24 hours).

-

After a predetermined number of cycles (e.g., 3-5 cycles), visually inspect the samples for signs of instability, such as phase separation or irreversible changes in consistency.

-

-

Centrifugation:

-

Centrifuge the emulsion samples at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

-

Observe the samples for any signs of phase separation or creaming. The volume of any separated layer can be measured as an indicator of instability.[21]

-

Visualization of Key Concepts

The following diagrams, generated using Graphviz, illustrate the fundamental principles of this compound's function in emulsions.

Caption: this compound's role in forming a stabilizing lamellar gel network at the oil-water interface.

Caption: A logical workflow for the formulation and characterization of emulsions containing this compound.

Conclusion

This compound is a critical multifunctional ingredient in the development of stable and aesthetically pleasing emulsion-based products. Its primary role as a non-ionic co-surfactant is to form a robust lamellar gel network in the continuous phase, which imparts viscosity, enhances stability, and improves the overall sensory experience. A thorough understanding of its mechanism of action, coupled with systematic experimental evaluation of its impact on key physicochemical properties, is essential for researchers, scientists, and drug development professionals to effectively harness the benefits of this compound in creating high-quality emulsion formulations. The judicious use of this compound, guided by principles of HLB and rigorous stability testing, will continue to be a cornerstone of advanced emulsion design.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Structure and rheology of semisolid o/w creams containing this compound/non-ionic surfactant mixed emulsifier and different polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structures, Electronic Properties, and Interactions of this compound with Cetomacrogol and Water: Insights from Quantum Chemical Calculations and Experimental Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of cetostearyl alcohol on stabilization of oil-in-water emulsion:I. Difference in the effect by mixing this compound with stearyl alcohol (1976) | S Fukushima | 59 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Relationship between internal phase volume and emulsion stability: the this compound/stearyl alcohol system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. HLB Calculator - Materials [hlbcalc.com]

- 13. colloidmueg.weebly.com [colloidmueg.weebly.com]

- 14. rheosense.com [rheosense.com]

- 15. ingrevo.com [ingrevo.com]

- 16. SOP for Viscosity Testing of Creams – SOP Guide for Pharma [pharmasop.in]

- 17. ijpsonline.com [ijpsonline.com]

- 18. ijpsonline.com [ijpsonline.com]

- 19. agnopharma.com [agnopharma.com]

- 20. lnct.ac.in [lnct.ac.in]

- 21. scribd.com [scribd.com]

Unraveling the Influence of Cetyl Alcohol's Polymorphic Forms on Emulsion Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cetyl alcohol, a long-chain fatty alcohol, is a cornerstone ingredient in the formulation of stable and aesthetically pleasing emulsions across the pharmaceutical and cosmetic industries. Its role, however, extends beyond that of a simple thickening agent or emollient. The polymorphic nature of this compound—its ability to exist in different crystalline forms—plays a critical, yet often overlooked, role in the microstructure and long-term stability of emulsions. This in-depth technical guide delves into the core principles of this compound polymorphism, its characterization, and its profound impact on the stability and performance of oil-in-water (O/W) emulsions.

The Polymorphic Landscape of this compound

Long-chain alcohols like this compound are known to exhibit polymorphism, crystallizing into three primary forms designated as α, β, and γ. These polymorphs possess distinct molecular arrangements, leading to differences in their physical properties, most notably their stability and melting points.

-